This compound falls under the category of organic compounds, specifically within the class of amides and heterocycles due to the presence of the oxadiazole ring. It is often studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide typically involves several key steps:
These steps require careful control of reaction parameters such as temperature, time, and solvent choice to optimize yield and purity .
The molecular structure of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide features several notable components:
The compound's structural representation can be visualized using SMILES notation: CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC
. This notation conveys information about atom connectivity and functional groups present in the molecule.
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration .
The mechanism of action for 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is primarily explored in pharmacological contexts:
Understanding these mechanisms requires detailed studies involving binding assays and cellular models to elucidate how this compound influences biological pathways .
The physical and chemical properties of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide include:
The applications of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide are diverse:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: